molecular formula C14H18O4 B155733 E-Caffeic acid pentyl ester CAS No. 136944-11-1

E-Caffeic acid pentyl ester

Cat. No. B155733
M. Wt: 250.29 g/mol
InChI Key: ULPIXLKKVGJPCT-SOFGYWHQSA-N
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Description

E-Caffeic acid pentyl ester is a compound with the molecular formula C14H18O4 . It’s a derivative of caffeic acid, which is a hydroxycinnamic acid and a naturally occurring organic compound . This compound is known for its unique biological activities such as anti-tumor, anti-oxidation, anti-inflammatory, immune regulation, and more .


Synthesis Analysis

The synthesis of similar compounds like caffeic acid phenethyl ester (CAPE) has been reported. The structure of CAPE was confirmed by single crystal X-ray diffraction. It was synthesized by base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in HMPA (hexamethylphosphoramide) and recrystallized from benzene . Another method involved three steps: protecting reaction, Heck reaction, and de-protecting reaction, with 4-bromocatechol and acrylic acid phenethyl alcohol ester as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds like CAPE has been analyzed using single crystal X-ray diffraction. The structure of CAPE, synthesized by base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in HMPA and recrystallized from benzene, was confirmed by this method .

properties

IUPAC Name

pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPIXLKKVGJPCT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-Caffeic acid pentyl ester

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